10H-Phenothiazine, 10-((2,4-dibromophenoxy)acetyl)-
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Overview
Description
10H-Phenothiazine, 10-((2,4-dibromophenoxy)acetyl)-: is a derivative of phenothiazine, a heterocyclic compound with significant bioactivity. Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, including antipsychotic, antihistaminic, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-((2,4-dibromophenoxy)acetyl)- typically involves the acylation of phenothiazine derivatives. One common method is the Friedel-Crafts acylation, where phenothiazine reacts with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . The reaction conditions often require refluxing to ensure complete acylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound to its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic systems, including isoxazole, pyrazole, and pyrimidine derivatives .
Biology and Medicine: Phenothiazine derivatives, including this compound, have shown potential in antimicrobial, antitumor, and anti-inflammatory applications. They are also explored for their neuroleptic properties .
Industry: In the industrial sector, these compounds are used in the development of dyes, pigments, and organic semiconductors. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-((2,4-dibromophenoxy)acetyl)- involves its interaction with various molecular targets. In medicinal applications, it may act on neurotransmitter receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to intercalate with DNA, inhibiting the replication of certain pathogens . Additionally, its electron-donating properties contribute to its effectiveness in electronic applications .
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its broad range of bioactivities.
10H-Phenothiazine, 10-((2,4-dinitrophenyl)thio)-:
Uniqueness: 10H-Phenothiazine, 10-((2,4-dibromophenoxy)acetyl)- stands out due to the presence of bromine atoms, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with specific properties .
Properties
CAS No. |
136776-25-5 |
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Molecular Formula |
C20H13Br2NO2S |
Molecular Weight |
491.2 g/mol |
IUPAC Name |
2-(2,4-dibromophenoxy)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C20H13Br2NO2S/c21-13-9-10-17(14(22)11-13)25-12-20(24)23-15-5-1-3-7-18(15)26-19-8-4-2-6-16(19)23/h1-11H,12H2 |
InChI Key |
ASAZVFQWHRPLOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC4=C(C=C(C=C4)Br)Br |
Origin of Product |
United States |
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